molecular formula C7H8N2O4 B14871756 Methyl 5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Methyl 5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B14871756
M. Wt: 184.15 g/mol
InChI Key: PBTVFMQDRIGRQA-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl acetoacetate with urea in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Methyl 5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibitory effects on matrix metalloproteinases (MMPs).

    Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits a wide spectrum of biological activities.

Uniqueness

Methyl 5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate stands out due to its specific structural features and the resulting unique properties.

Properties

IUPAC Name

methyl 5-methoxy-6-oxo-1H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-4(7(11)13-2)8-3-9-6(5)10/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTVFMQDRIGRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CNC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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